(2-Ethylhexanoato-O)(isononanoato-O)calcium

描述

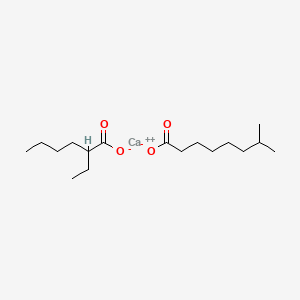

(2-Ethylhexanoato-O)(isononanoato-O)calcium (CAS: 94247-33-3) is a mixed-ligand calcium carboxylate complex with the molecular formula C₁₇H₃₂CaO₄ and a molecular weight of 324.47 g/mol . Structurally, it features calcium coordinated to two distinct carboxylate ligands: 2-ethylhexanoate (a branched C₈ carboxylic acid) and isononanoate (a branched C₉ carboxylic acid). This heteroleptic configuration distinguishes it from homoleptic calcium carboxylates, where the metal center binds to identical ligands.

The compound is industrially relevant as a catalyst or stabilizer in polymers, coatings, and lubricants, leveraging calcium's low toxicity and carboxylates' thermal stability . Its mixed-ligand design may enhance solubility or compatibility in nonpolar matrices compared to single-ligand analogs .

属性

CAS 编号 |

94247-33-3 |

|---|---|

分子式 |

C17H32CaO4 |

分子量 |

340.5 g/mol |

IUPAC 名称 |

calcium;2-ethylhexanoate;7-methyloctanoate |

InChI |

InChI=1S/C9H18O2.C8H16O2.Ca/c1-8(2)6-4-3-5-7-9(10)11;1-3-5-6-7(4-2)8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI 键 |

PXPRSNOGFXQYIW-UHFFFAOYSA-L |

规范 SMILES |

CCCCC(CC)C(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ca+2] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylhexanoato-O)(isononanoato-O)calcium typically involves the reaction of calcium oxide or calcium hydroxide with 2-ethylhexanoic acid and isononanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CaO+2-Ethylhexanoic Acid+Isononanoic Acid→this compound+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and by-products.

化学反应分析

Types of Reactions

(2-Ethylhexanoato-O)(isononanoato-O)calcium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of calcium oxide and other by-products.

Substitution: It can participate in substitution reactions where the organic ligands are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and substituting agents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield calcium oxide, while substitution reactions may produce various substituted calcium compounds.

科学研究应用

Chemical Properties and Structure

Calcium 2-ethylhexanoate is a calcium salt derived from 2-ethylhexanoic acid, while isononanoate refers to the calcium salt of isononanoic acid. These compounds exhibit unique properties that make them suitable for various applications, including their ability to act as stabilizers and additives in different formulations.

Coatings and Paints

Calcium 2-ethylhexanoate is widely used as an additive in paints and coatings. It enhances the performance characteristics of these materials by improving adhesion, stability, and durability. The compound also aids in the dispersion of pigments and fillers, leading to improved color consistency and finish quality .

Food Packaging

The compound has been reported to be utilized in food packaging materials due to its low toxicity and effective barrier properties. Its inclusion helps to maintain the integrity of food products by preventing moisture and gas permeation .

Printing Inks

Calcium 2-ethylhexanoate is employed in the formulation of printing inks, where it contributes to the stability and performance of ink formulations. Its role as a stabilizer ensures that inks maintain their viscosity and flow characteristics during application .

Toxicological Studies

Research has shown that calcium 2-ethylhexanoate poses a low risk to human health when used appropriately. Risk assessments indicate that exposure levels are below thresholds associated with adverse health effects . Furthermore, studies have demonstrated that this compound does not exhibit significant skin sensitization properties, making it safer for use in consumer products .

Environmental Impact

Environmental assessments have classified calcium 2-ethylhexanoate as unlikely to cause ecological harm. Its biodegradability and low toxicity levels suggest a minimal impact on aquatic ecosystems when released into the environment .

Case Study: Use in Food Contact Materials

A case study highlighted the application of calcium 2-ethylhexanoate in food contact materials, emphasizing its compliance with safety regulations for use in packaging for fatty foods. The study detailed how the compound meets the criteria for polymers of low concern, ensuring consumer safety while maintaining product efficacy .

Case Study: Paint Formulations

Another case study focused on paint formulations incorporating calcium 2-ethylhexanoate as a stabilizer. Results indicated improved performance characteristics such as enhanced drying times and resistance to environmental degradation, showcasing its effectiveness in industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Coatings and Paints | Additive for adhesion and stability | Improved durability and finish quality |

| Food Packaging | Component in barrier films | Maintains food integrity |

| Printing Inks | Stabilizer for ink formulations | Consistent viscosity and flow |

| Health Safety | Low toxicity risk | Safe for consumer products |

| Environmental Impact | Biodegradable; low ecological risk | Minimal impact on ecosystems |

作用机制

The mechanism of action of (2-Ethylhexanoato-O)(isononanoato-O)calcium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, in biological systems, it may interact with calcium-binding proteins, influencing cellular processes like signal transduction and muscle contraction.

相似化合物的比较

Table 1: Key Mixed-Ligand Carboxylates

Key Observations :

- Metal Center Influence : Cerium and cobalt analogs exhibit higher molecular weights due to larger atomic radii and variable oxidation states. Cerium complexes, for example, are used in catalytic oxidation, while cobalt derivatives accelerate paint drying .

- Ligand Effects: Isononanoate's branched structure improves solubility in organic solvents compared to linear carboxylates. Mixed ligands (e.g., 2-ethylhexanoate + isononanoate) may balance steric bulk and reactivity .

Homoleptic Calcium Carboxylates

Table 2: Comparison with Homoleptic Calcium Salts

Key Differences :

- Physical Properties: Calcium bis(2-ethylhexanoate) is a low-viscosity liquid, while the mixed-ligand analog may exhibit higher viscosity due to asymmetric ligand packing .

- Performance: The inclusion of isononanoate in the mixed complex could enhance thermal stability or compatibility with branched polymers, though this requires empirical validation .

生物活性

(2-Ethylhexanoato-O)(isononanoato-O)calcium, commonly referred to as calcium 2-ethylhexanoate, is a calcium salt derived from 2-ethylhexanoic acid. This compound has garnered attention due to its potential applications in various industries, including cosmetics and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

The chemical formula for calcium 2-ethylhexanoate is with a molecular weight of approximately 302.49 g/mol. It is characterized by low water solubility and a relatively high boiling point, making it suitable for various formulations.

| Property | Value |

|---|---|

| Melting Point (°C) | 116 |

| Boiling Point (°C) | 403 |

| Water Solubility (g/mL) | |

| Log K | 3.88 |

Toxicological Profile

Research indicates that calcium 2-ethylhexanoate exhibits low toxicity at typical exposure levels. In a study assessing repeated dose toxicity, no significant adverse effects were observed in Fischer F344 rats administered the compound over two years at varying doses, with some groups showing fewer tumors than controls . However, developmental toxicity concerns have been raised due to the dissociation of the compound into 2-ethylhexanoic acid (2-EHA), which is classified as hazardous and suspected of damaging fertility and fetal development .

Skin and Eye Irritation Studies

In dermal irritation studies conducted on rabbits, calcium 2-ethylhexanoate did not elicit significant skin reactions under semi-occlusive conditions . However, potassium salts of 2-ethylhexanoate showed moderate erythema in some cases. In ocular irritation tests using bovine corneas, the compound demonstrated varying degrees of irritation, with one study reporting an in vitro irritation score that approached the threshold for classification as a severe irritant .

Sensitization Potential

While specific sensitization data for calcium 2-ethylhexanoate are lacking, it is generally not expected to be a skin sensitizer based on studies of its dissociation products .

Case Study: Developmental Toxicity

A notable case involved the assessment of developmental toxicity linked to 2-EHA. In rodent studies, exposure to this compound resulted in skeletal variations and malformations in fetuses without evident maternal toxicity. These findings underscore the need for caution when considering the use of calcium 2-ethylhexanoate in products intended for pregnant women or children .

Case Study: Ecotoxicological Assessment

Ecotoxicological evaluations have indicated that while calcium 2-ethylhexanoate poses low ecological risk, it is still classified as very toxic to aquatic life. This classification necessitates careful management to prevent environmental contamination during industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。